molecular formula C18H11F8NO3 B1629449 Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate CAS No. 898289-52-6

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate

Cat. No. B1629449
M. Wt: 441.3 g/mol
InChI Key: NRNRYELFJREPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C18H11F8NO3 . It is primarily used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular structure of Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate consists of 18 carbon atoms, 11 hydrogen atoms, 8 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . For a more detailed structural analysis, you may refer to resources like PubChem .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate are not provided in the sources I found. For comprehensive information, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the supplier directly .

Scientific Research Applications

Efficient Catalysis and Synthesis

Catalytic Applications : Tris(pentafluorophenyl)borane has been highlighted for its efficiency in catalyzing reductive alkylation of alkoxy benzenes, demonstrating its utility in synthesizing alkylated trimethoxybenzene derivatives and triarylmethanes from electron-rich arenes and aldehydes. This showcases the potential of related fluorinated compounds in catalyzing key organic reactions (Chandrasekhar et al., 2009).

Synthesis of Polyfluoro Ketones

Medicinally Interesting Polyfluoro Ketones : The synthesis of polyfluoro ketones via perfluoroalkyl lithium reagents was studied, showing that Weinreb and morpholine amides lead to these ketones in high yields. Such compounds are significant in developing inhibitors for lipolytic enzymes, highlighting the broader chemical utility of pentafluorophenyl derivatives (Kokotos et al., 2008).

Advanced Materials and Luminescence

Electroluminescence in Devices : Bisindolylmaleimide derivatives containing pentafluorophenyl substituents were synthesized for their application in electroluminescent devices. These compounds showed promising performances, indicating the importance of fluorinated phenyl groups in enhancing material properties for electronic applications (Yeh et al., 2006).

Battery Technology Enhancements

Electrolyte Additives for Lithium-Ion Batteries : 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole was investigated as a bifunctional electrolyte additive for lithium-ion batteries, showing potential for overcharge protection and as an anion receptor. This highlights the role of fluorinated compounds in improving battery safety and efficiency (Chen & Amine, 2007).

Fluorescent Probes and Sensing

Sensing Applications : The study on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogues demonstrated their applicability as fluorescent probes for sensing pH and metal cations. These findings suggest the utility of fluorophenyl derivatives in developing sensitive, selective probes for environmental and biological sensing (Tanaka et al., 2001).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or inhaled, and it may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-yl-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F8NO3/c19-11-12(20)14(22)16(15(23)13(11)21)30-17(28)9-7-8(18(24,25)26)1-2-10(9)27-3-5-29-6-4-27/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNRYELFJREPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F8NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640286
Record name Pentafluorophenyl 2-(morpholin-4-yl)-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate

CAS RN

898289-52-6
Record name Pentafluorophenyl 2-(morpholin-4-yl)-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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